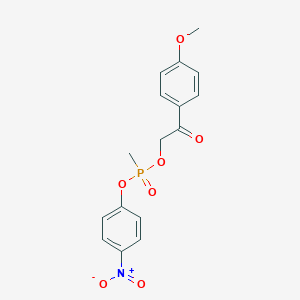
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol: is a chemical compound with the molecular formula C13H26O4S and a molecular weight of 278.407 g/mol . This compound is characterized by the presence of three oxygen atoms and one sulfur atom within its molecular structure, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol involves multiple steps, typically starting with the selection of appropriate starting materials that contain the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperature and pressure to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Aplicaciones Científicas De Investigación
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9-Trioxa-13-stannaheptadec-11-en-1-ol: Similar in structure but contains a tin atom instead of sulfur.
3,6,9-Trioxa-13-thiaheptadecane: Lacks the double bond present in 3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol.
Uniqueness
This compound is unique due to its specific combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
23278-54-8 |
|---|---|
Fórmula molecular |
C13H26O4S |
Peso molecular |
278.41 g/mol |
Nombre IUPAC |
1-butylsulfanyl-3-[2-(2-ethenoxyethoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C13H26O4S/c1-3-5-10-18-12-13(14)11-17-9-8-16-7-6-15-4-2/h4,13-14H,2-3,5-12H2,1H3 |
Clave InChI |
KGGNTSFREJCCRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC(COCCOCCOC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


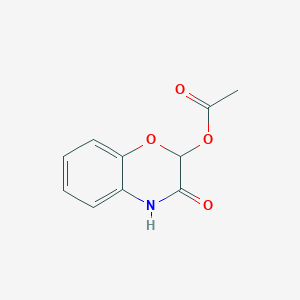


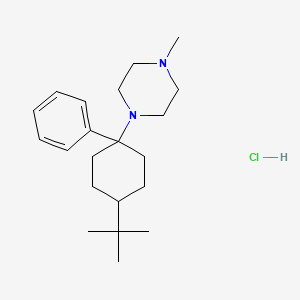
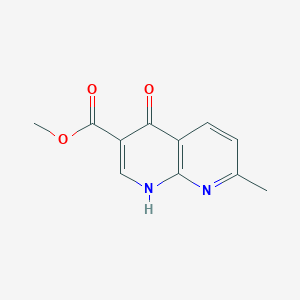


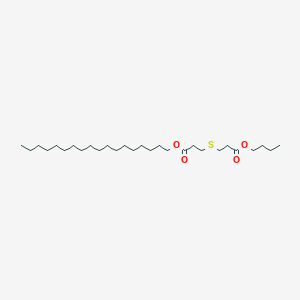
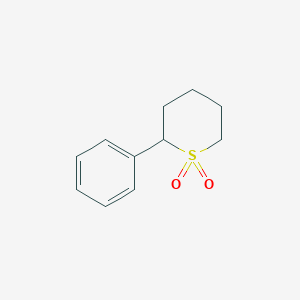


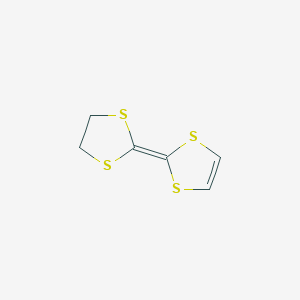
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
